molecular formula C5H21N3O7P2 B075142 Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate CAS No. 1186-30-7

Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate

Cat. No.: B075142
CAS No.: 1186-30-7
M. Wt: 297.18 g/mol
InChI Key: VBUNGGIXIOHBHL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dimethylallyl Pyrophosphate (DMAPP) triammonium salt is an isoprenoid precursor . It is an isomer of Isopentenyl Pyrophosphate (IPP), which exists in virtually all life forms .

Mode of Action

DMAPP triammonium salt interacts with its targets through the enzyme isopentenyl pyrophosphate isomerase, which catalyzes the isomerization between DMAPP and IPP . This interaction leads to changes in the structure of the target molecules, enabling them to participate in various biochemical reactions.

Biochemical Pathways

DMAPP triammonium salt is a product of both the mevalonate pathway and the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway of isoprenoid precursor biosynthesis . These pathways are crucial for the synthesis of a wide range of isoprenoid compounds, which are involved in various biological functions.

Result of Action

The molecular and cellular effects of DMAPP triammonium salt’s action are primarily related to its role as an isoprenoid precursor. It contributes to the synthesis of a variety of isoprenoid compounds, which have diverse roles in cellular processes .

Properties

IUPAC Name

triazanium;[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUNGGIXIOHBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H21N3O7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861894
Record name Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186-30-7
Record name Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate
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Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate
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Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate
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Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate
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Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate
Reactant of Route 6
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate

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